3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H9FN2O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride typically involves the reaction of 3-aminopyrrolidine with carbonyl fluoride in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can yield 3-aminopyrrolidine and carbonyl fluoride .
Scientific Research Applications
3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminopyrrolidine-1-carbonyl fluoride hydrochloride include:
3-Aminopyrrolidine-1-carbonyl fluoride: Lacks the hydrochloride component but shares similar chemical properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one have similar structural features and are used in various chemical and biological applications.
Uniqueness
Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-aminopyrrolidine-1-carbonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-5(9)8-2-1-4(7)3-8;/h4H,1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTATZIJERULZMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.